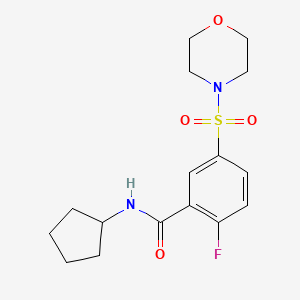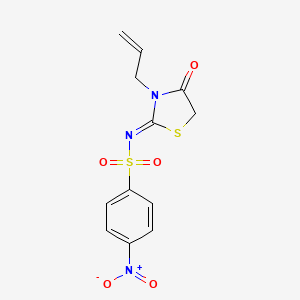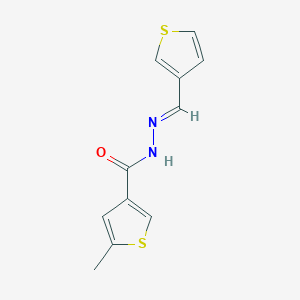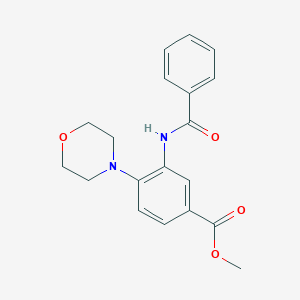
4-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DFTT, and it has been found to possess several unique properties that make it an ideal candidate for various applications.
Aplicaciones Científicas De Investigación
DFTT has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antifungal and antibacterial properties, and it has been used to develop new drugs for the treatment of infectious diseases. Furthermore, DFTT has been found to exhibit significant anticancer activity, and it has been used to develop new chemotherapeutic agents. Additionally, DFTT has been found to possess potent antioxidant properties, and it has been used to develop new drugs for the treatment of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of DFTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and proliferation of microorganisms and cancer cells. Furthermore, DFTT has been found to scavenge free radicals and prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
DFTT has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. Furthermore, DFTT has been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, DFTT has been found to scavenge free radicals and prevent oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFTT possesses several advantages for lab experiments. It is readily available, and it can be synthesized in high purity and yield. Furthermore, DFTT exhibits potent activity against various microorganisms and cancer cells, making it an ideal candidate for drug development. However, DFTT also has some limitations. Its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of DFTT. One potential direction is the development of new drugs for the treatment of infectious diseases and cancer. Furthermore, DFTT may be used to develop new antioxidants for the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of DFTT and its potential toxicity.
Métodos De Síntesis
The synthesis of DFTT involves the reaction of 3,4-dimethylphenylhydrazine, 4-fluorobenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent, and the resulting product is purified using column chromatography. This method has been found to be highly efficient, and it yields DFTT in high purity and yield.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-10-3-8-14(9-11(10)2)20-15(18-19-16(20)21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKQSWTUJGMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)

![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)

![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)


![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)


![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)